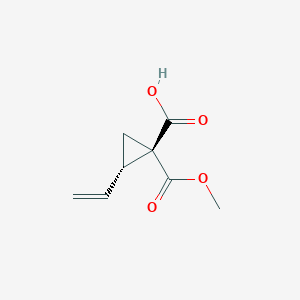
(1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid is a cyclopropane derivative with a unique structure that includes both a methoxycarbonyl group and a vinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a vinyl ester with a diazo compound under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst, such as rhodium or copper, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The methoxycarbonyl group can be reduced to an alcohol or an aldehyde.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the methoxycarbonyl group.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or hydroboration with borane (BH3).
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives or hydroborated products.
科学的研究の応用
(1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinyl group can participate in covalent bonding with nucleophilic sites, while the methoxycarbonyl group can enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
(1R-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid: A stereoisomer with similar chemical properties but different biological activity.
Cyclopropane-1,1-dicarboxylic acid: Lacks the vinyl group, resulting in different reactivity and applications.
Vinylcyclopropane: Lacks the methoxycarbonyl group, affecting its solubility and reactivity.
Uniqueness
(1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid is unique due to the presence of both a vinyl group and a methoxycarbonyl group on the cyclopropane ring. This combination of functional groups provides a versatile platform for various chemical transformations and potential biological activities.
特性
CAS番号 |
159700-59-1 |
|---|---|
分子式 |
C8H10O4 |
分子量 |
170.16 g/mol |
IUPAC名 |
(1S,2S)-2-ethenyl-1-methoxycarbonylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H10O4/c1-3-5-4-8(5,6(9)10)7(11)12-2/h3,5H,1,4H2,2H3,(H,9,10)/t5-,8+/m1/s1 |
InChIキー |
APPHGUPLONDBFA-XRGYYRRGSA-N |
異性体SMILES |
COC(=O)[C@]1(C[C@H]1C=C)C(=O)O |
正規SMILES |
COC(=O)C1(CC1C=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















